molecular formula C9H16N3O13P3 B12077775 2'-Deoxyuridine-5'-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution

2'-Deoxyuridine-5'-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution

Cat. No.: B12077775
M. Wt: 467.16 g/mol
InChI Key: XZLLMTSKYYYJLH-UHFFFAOYSA-N
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Description

2’-Deoxyuridine-5’-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution is a specialized nucleotide analog used in various biochemical and molecular biology applications. This compound is a derivative of deoxyuridine triphosphate (dUTP), where the oxygen atom in the triphosphate group is replaced by an imido group, enhancing its stability and reactivity in certain biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyuridine-5’-[(a,b)-imido]triphosphate involves several steps:

    Starting Material: The synthesis begins with 2’-deoxyuridine.

    Phosphorylation: The hydroxyl groups at the 5’ position of 2’-deoxyuridine are phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine.

    Imido Group Introduction: The imido group is introduced by reacting the phosphorylated intermediate with an appropriate imido reagent, such as imidodiphosphate.

    Purification: The final product is purified using techniques like ion-exchange chromatography to obtain the sodium salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used for the phosphorylation and imido group introduction steps.

    Purification: Industrial-scale purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity.

    Quality Control: Rigorous quality control measures, including HPLC and mass spectrometry, are used to confirm the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyuridine-5’-[(a,b)-imido]triphosphate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the imido group can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triphosphate group.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Hydrolysis Conditions: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used for hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives of 2’-deoxyuridine can be formed.

    Hydrolysis Products: Hydrolysis typically yields 2’-deoxyuridine and inorganic phosphate derivatives.

Scientific Research Applications

2’-Deoxyuridine-5’-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution has numerous applications in scientific research:

    Molecular Biology: It is used in polymerase chain reactions (PCR) and other DNA amplification techniques to incorporate modified nucleotides into DNA strands.

    Biochemistry: The compound is used to study enzyme kinetics and mechanisms, particularly those involving nucleotide metabolism.

    Medicine: It is investigated for its potential in antiviral therapies, as modified nucleotides can inhibit viral DNA replication.

    Industry: The compound is used in the synthesis of modified oligonucleotides for research and therapeutic purposes.

Mechanism of Action

The mechanism by which 2’-Deoxyuridine-5’-[(a,b)-imido]triphosphate exerts its effects involves:

    Incorporation into DNA: During DNA synthesis, the compound is incorporated into the growing DNA strand by DNA polymerases.

    Enzyme Interaction: The imido group can interact with active sites of enzymes, altering their activity and providing insights into enzyme function.

    Pathway Inhibition: In antiviral research, the compound can inhibit viral DNA polymerases, preventing viral replication.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyuridine-5’-triphosphate (dUTP): The parent compound without the imido modification.

    2’-Deoxycytidine-5’-triphosphate (dCTP): Another nucleotide analog used in DNA synthesis.

    2’-Deoxyadenosine-5’-triphosphate (dATP): A nucleotide analog used in various biochemical applications.

Uniqueness

2’-Deoxyuridine-5’-[(a,b)-imido]triphosphate is unique due to the presence of the imido group, which enhances its stability and reactivity compared to other nucleotide analogs. This modification allows for more precise studies of enzyme mechanisms and DNA synthesis processes.

Properties

Molecular Formula

C9H16N3O13P3

Molecular Weight

467.16 g/mol

IUPAC Name

[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid

InChI

InChI=1S/C9H16N3O13P3/c13-5-3-8(12-2-1-7(14)10-9(12)15)24-6(5)4-23-26(16,17)11-27(18,19)25-28(20,21)22/h1-2,5-6,8,13H,3-4H2,(H,10,14,15)(H2,20,21,22)(H3,11,16,17,18,19)

InChI Key

XZLLMTSKYYYJLH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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